molecular formula C12H9F4N3 B6457444 6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine CAS No. 2549022-97-9

6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine

Cat. No.: B6457444
CAS No.: 2549022-97-9
M. Wt: 271.21 g/mol
InChI Key: ASATWUNJYWAYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a pyrimidine ring substituted with difluoromethyl and difluorophenyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine typically involves the difluoromethylation of heterocycles via a radical process. This method is highly valued for its ability to functionalize diverse fluorine-containing heterocycles, which are core moieties in various biologically and pharmacologically active ingredients . The process involves the use of difluoromethylating agents under specific catalytic conditions to achieve the desired substitution on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and specific catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

6-(Difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl and difluorophenyl groups enhance the compound’s ability to interact with biological macromolecules, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, making the compound a valuable tool in biomedical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine stands out due to its specific combination of difluoromethyl and difluorophenyl groups on a pyrimidine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F4N3/c1-6-17-10(12(15)16)5-11(18-6)19-7-2-3-8(13)9(14)4-7/h2-5,12H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASATWUNJYWAYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC(=C(C=C2)F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F4N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.